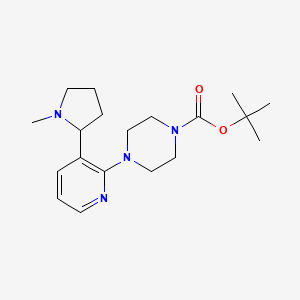

tert-Butyl 4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate

Description

The compound tert-butyl 4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate features a piperazine core with a tert-butyl carbamate group at position 1, a pyridine ring at position 4, and a 1-methylpyrrolidin-2-yl substituent at position 3 of the pyridine (Figure 1). This structure is characteristic of intermediates in medicinal chemistry, often designed for kinase inhibition, receptor antagonism, or as precursors to bioactive molecules. The tert-butyl carbamate serves as a protecting group for the piperazine nitrogen, enhancing solubility and metabolic stability during synthesis .

Properties

Molecular Formula |

C19H30N4O2 |

|---|---|

Molecular Weight |

346.5 g/mol |

IUPAC Name |

tert-butyl 4-[3-(1-methylpyrrolidin-2-yl)pyridin-2-yl]piperazine-1-carboxylate |

InChI |

InChI=1S/C19H30N4O2/c1-19(2,3)25-18(24)23-13-11-22(12-14-23)17-15(7-5-9-20-17)16-8-6-10-21(16)4/h5,7,9,16H,6,8,10-14H2,1-4H3 |

InChI Key |

SRTFMEMUFVKIDP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C3CCCN3C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex reactions and purifications required .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of products depending on the substituents introduced .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its structure suggests it could interact with proteins and enzymes, making it a candidate for drug discovery and development .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized products and improving existing technologies .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Variations in Pyridine Substituents

The pyridine ring’s substitution pattern significantly influences physicochemical properties and target interactions. Key analogs include:

Notes:

- Target Compound : The 1-methylpyrrolidin-2-yl group introduces a chiral center and may improve blood-brain barrier penetration due to moderate lipophilicity (predicted logP ~2.5).

- C5 (Methoxypyrazine) : The methoxy-pyrazine substituent is electron-rich, favoring interactions with aromatic residues in enzyme active sites (e.g., kinases) .

- C7 (Thiazole) : Thiazole’s sulfur atom can participate in hydrogen bonding or coordinate transition metals, useful in metalloenzyme inhibitors .

Modifications to the Piperazine Core

The piperazine ring’s substitution impacts pharmacokinetics and synthetic routes:

- tert-Butyl Carbamate (Target Compound) : Provides steric protection to the piperazine nitrogen, reducing oxidative metabolism. This group is cleaved under acidic conditions to yield free piperazine intermediates .

- Sulfonyl Derivatives (e.g., Compound 24–26): Replacing the carbamate with sulfonyl groups (e.g., 4-((4-aminobenzyl)sulfonyl)piperazine) increases polarity (logP decrease by ~1.0) and enhances solubility in aqueous media .

- Unprotected Piperazines : Compounds like 1-[3-(4-methyl-1H-pyrazol-1-yl)pyridin-2-yl]piperazine (C19) exhibit higher reactivity but lower metabolic stability .

Biological Activity

Chemical Structure and Properties

tert-Butyl 4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula and a molecular weight of approximately 346.5 g/mol. Its structure features a piperazine ring, a pyridine moiety, and a tert-butyl group, which contribute to its potential biological activities and applications in medicinal chemistry.

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly focusing on its interaction with biological targets and its pharmacological effects.

The compound is believed to interact with various receptors and enzymes due to its structural characteristics. Compounds similar to this compound often exhibit significant biological activities, including:

- Inhibition of Enzyme Activity : Similar compounds have shown the ability to inhibit specific enzymes, which can lead to therapeutic effects in diseases such as cancer.

- Receptor Modulation : The presence of the piperazine and pyridine rings may allow this compound to act as a modulator for neurotransmitter receptors, potentially influencing neurological pathways.

Pharmacological Studies

Research indicates that this compound may exhibit various pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth by affecting signaling pathways involved in cell proliferation.

- Neuropharmacological Effects : The presence of the methylpyrrolidine group suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| tert-butyl 4-(3-nitro-2-pyridyl)piperazine-1-carboxylate | C14H20N4O4 | Contains a nitro group | Nitro group may enhance reactivity |

| tert-butyl 4-(2-pyridyl)piperazine-1-carboxylate | C15H23N3O2 | Simpler pyridine attachment | Lacks additional methylpyrrolidine structure |

| (2S,4S)-tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate | C10H19NO3 | Hydroxy group present | Focus on hydroxypyrrolidine rather than piperazine |

The unique combination of functional groups in this compound may enhance its biological activity compared to these related compounds.

Study on Anticancer Properties

A study published in a peer-reviewed journal evaluated the anticancer properties of structurally similar compounds. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potential efficacy as anticancer agents .

Neuropharmacological Assessment

Another investigation focused on the neuropharmacological effects of similar compounds. It was found that they could modulate dopamine and serotonin receptors, indicating potential applications in treating mood disorders .

Q & A

Basic: What synthetic strategies ensure high purity of tert-Butyl 4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate?

Answer:

The synthesis typically involves multi-step reactions, including Suzuki-Miyaura cross-coupling (e.g., using Pd catalysts like tetrakis(triphenylphosphine)palladium(0)) and Boc protection/deprotection steps. Key considerations:

- Optimized reaction conditions : Microwave-assisted heating at 100°C improves reaction efficiency and reduces side products .

- Purification : Silica gel chromatography (e.g., gradient elution with ethyl acetate/petroleum ether) achieves >90% purity. For challenging separations, HPLC with C18 columns is recommended .

- Yield optimization : Use stoichiometric control (e.g., 1:1 molar ratio of boronate ester to halide substrate) and inert atmospheres to prevent oxidation .

Advanced: How can conflicting NMR data during structural elucidation be resolved?

Answer:

Discrepancies in NMR shifts (e.g., overlapping proton signals) require:

- Multi-dimensional NMR : 2D COSY or HSQC clarifies coupling patterns and assigns protons in crowded regions (e.g., piperazine/pyrrolidine rings) .

- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and bond lengths. For example, SHELX software refines anisotropic displacement parameters to resolve ambiguities .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl piperazine derivatives) to validate chemical shifts .

Basic: Which analytical techniques are critical for structural characterization?

Answer:

- NMR spectroscopy : H and C NMR identify functional groups (e.g., tert-butyl at δ ~1.46 ppm) and confirm regiochemistry .

- Mass spectrometry (HRMS) : Accurate mass measurements (e.g., m/z 372.2 [M+H]) verify molecular formula .

- X-ray diffraction : Resolves stereochemical ambiguities; triclinic crystal systems (e.g., space group P1) are common for such compounds .

Advanced: How can Suzuki-Miyaura cross-coupling be optimized for this compound?

Answer:

Key strategies include:

- Catalyst selection : Pd(PPh) in toluene/ethanol mixtures enhances coupling efficiency .

- Microwave irradiation : Reduces reaction time (e.g., 3 hours at 100°C vs. 12 hours under conventional heating) .

- Byproduct management : Post-reaction purification via silica gel chromatography removes residual boronate esters and Pd catalysts .

Advanced: What computational methods predict biological target interactions?

Answer:

- Molecular docking : Simulates binding to receptors (e.g., dopamine or serotonin receptors) using software like AutoDock Vina. Focus on hydrogen bonding with the piperazine nitrogen and hydrophobic interactions with the tert-butyl group .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD values <2 Å indicate robust binding .

- QSAR modeling : Correlates substituent effects (e.g., methylpyrrolidine vs. fluorophenyl groups) with bioactivity .

Basic: What challenges arise during purification, and how are they mitigated?

Answer:

- Hydrophobic byproducts : Reverse-phase HPLC (acetonitrile/water gradients) separates non-polar impurities .

- Solubility issues : Use polar aprotic solvents (e.g., DMF or DMSO) for recrystallization .

- Metal contaminants : Chelating agents (e.g., EDTA) in wash steps remove residual Pd .

Advanced: How does stereochemistry influence biological activity?

Answer:

- Enantioselective synthesis : Chiral auxiliaries or catalysts (e.g., L-proline) control piperazine/pyrrolidine stereocenters .

- Chiral HPLC : Resolves enantiomers (e.g., using Chiralpak IA columns) to test individual bioactivity .

- Biological assays : Compare IC values of enantiomers against target enzymes; e.g., (R)-isomers may show 10-fold higher potency due to optimized receptor fit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.